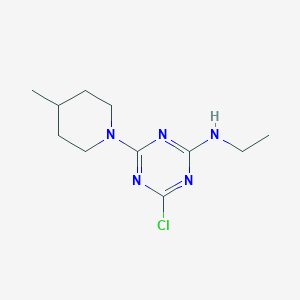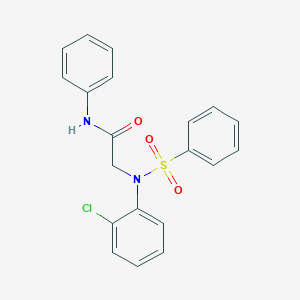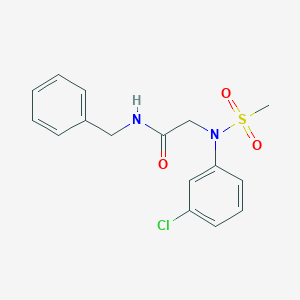
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid, also known as NPPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. NPPAA is a derivative of phenylacetic acid and has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals. Additionally, this compound has been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit consistent biological effects across different animal models. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its biological effects. Additionally, the potential toxicity of this compound has not been fully evaluated, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid. One area of research is the development of novel derivatives of this compound that exhibit improved biological activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various inflammatory and pain-related conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways in the body. This compound has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on this compound, including the development of novel derivatives and investigation of its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of 2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid involves the reaction of 2-(2-chloroethyl)-5-nitrophenol and piperidine in the presence of a base. The reaction results in the formation of this compound, which can be purified using various techniques such as recrystallization and column chromatography. The purity and yield of this compound can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
2-(5-Nitro-2-piperidin-1-ylphenyl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C13H16N2O4 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
2-(5-nitro-2-piperidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)9-10-8-11(15(18)19)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2,(H,16,17) |
InChIキー |
OAMLZHSUJCIZAA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CC(=O)O |
正規SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)




![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)

![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
